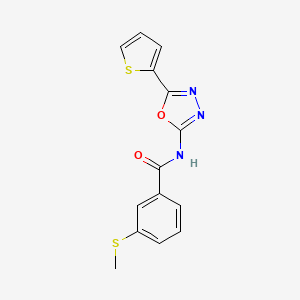

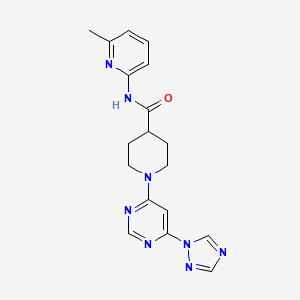

![molecular formula C31H31N3O2S B2823006 1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-34-4](/img/structure/B2823006.png)

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine (1-B4-4MPS3NB) is an organic compound that has been studied extensively by scientists due to its potential applications in medicine and other areas. It is a synthetic organic compound with a molecular formula of C22H25N3O4S and a molecular weight of 403.51. It has been used in a variety of scientific studies, including as a drug candidate, as a reagent in organic synthesis, and as a tool to study biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Research demonstrates that derivatives of 1-Benzhydryl piperazine, such as hydrazones, exhibit significant in vitro antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial strains including Staphylococcus aureus, Bacillus subtilis, Clostridium perfringens, Mycobacterium phlei, and fungal strains like Saccharomyces cerevisiae and Candida albicans. Notably, certain compounds within this class exhibit bactericidal action against B. subtilis and Cl. perfringens, while others display broad-spectrum activity inhibiting the growth of both bacterial and fungal pathogens (D. Yung, D. E. Mahony, L. Whitehouse, 1971).

Anticancer Activity

A study on 1-Benzhydryl-sulfonyl-piperazine derivatives revealed their potential as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Among these, a specific derivative showed significant inhibitory activity, underscoring the potential of 1-Benzhydryl piperazine compounds in developing chemotherapeutic agents (C. Ananda Kumar et al., 2007).

Enzyme Inhibition

The enzymatic metabolism of compounds structurally related to 1-Benzhydryl piperazine has been explored, demonstrating their interactions with various cytochrome P450 enzymes and other metabolic pathways. This research provides insights into the metabolic fate of such compounds, which is crucial for the development of drugs with optimized pharmacokinetic properties (Mette G. Hvenegaard et al., 2012).

Antioxidant Properties

Novel derivatives incorporating the 1-Benzhydryl piperazine scaffold have been investigated for their antioxidant properties. For instance, mitochondria-targeted reaction-based fluorescent probes for hydrogen sulfide based on a piperazine-based naphthalimide scaffold showed significant fluorescence enhancement and low detection limits, indicating their potential for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Y. L. Pak et al., 2016).

Propiedades

IUPAC Name |

1-benzhydryl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O2S/c1-24-12-15-28(16-13-24)37-30-17-14-25(22-29(30)34(35)36)23-32-18-20-33(21-19-32)31(26-8-4-2-5-9-26)27-10-6-3-7-11-27/h2-17,22,31H,18-21,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVRERWQPLCFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

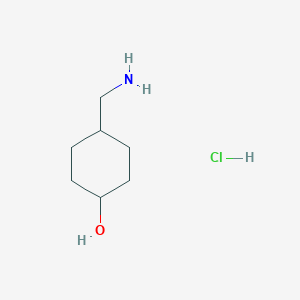

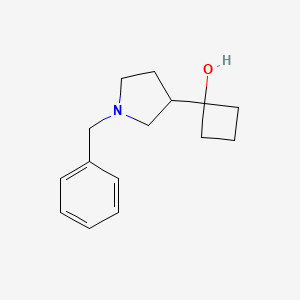

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)

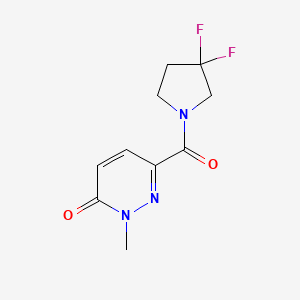

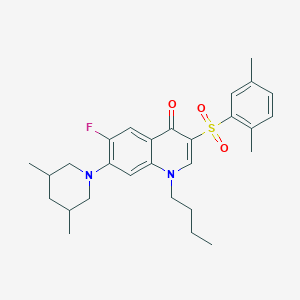

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

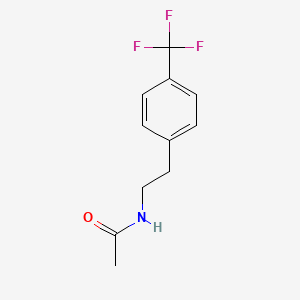

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)

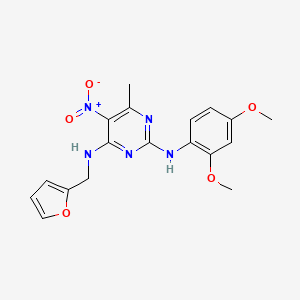

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)